![molecular formula C12H12F3NO3 B1381642 1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid CAS No. 1803605-37-9](/img/structure/B1381642.png)
1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions between amines and other organic compounds . For instance, 1-(2,4-Dimethylquinoline-3-yl) ethenone was produced when 1-(2-aminophenyl) ethenone reacted with pentane-2,4-dione using 4-toluenesulfonic acid (TsOH.H2O), magnesium chloride (MgCl2.6H2O), or cupric nitrate (Cu(NO3)2) .
Scientific Research Applications
Spontaneous Trifluoroacetylation
- A study by Imuro and Hanafusa (1976) observed spontaneous trifluoroacetylation at the β position of the pyrrole ring in 1-(2-aminophenyl)-2,5-dimethylpyrrole in trifluoroacetic acid. This suggests potential applications in synthetic chemistry involving electrophilic substitution reactions (Imuro & Hanafusa, 1976).
Amino-Migration in Acid
- Research by Haga et al. (1992) on the amino-migration of O-phenylhydroxylamine in trifluoroacetic acid (TFA) shows the unique behavior of amines in acidic environments, relevant for organic synthesis and reaction mechanism studies (Haga et al., 1992).
Crystal Morphology and Emission Behavior
- A 2021 study by Ye et al. demonstrates how TFA can drive molecular rearrangement, impacting crystal morphology and emission behavior in organic fluorophores. This finding is significant for material science, particularly in the development of luminescent materials (Ye et al., 2021).
Catalytic Applications in Organic Synthesis
- The use of TFA as a catalyst in the synthesis of various organic compounds has been demonstrated in several studies. For instance, Chowdhury and Ghosh (2009) showed its use in the regio- and enantioselective addition of alkyl methyl ketones, highlighting its role in facilitating specific organic reactions (Chowdhury & Ghosh, 2009).
Chiral Derivatizing Agents
- Péter et al. (1999) developed new chiral derivatizing agents using TFA, demonstrating its application in the resolution of amino acids, which is crucial in analytical chemistry and pharmaceutical research (Péter et al., 1999).
Electrochemical Applications
- Lyskawa and Bélanger (2006) explored the electrochemical grafting of aminophenyl groups on gold electrodes using TFA, indicating its potential in electrochemical sensor development and surface chemistry (Lyskawa & Bélanger, 2006).
Safety and Hazards
Future Directions
The future directions for research on “1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid” could involve further exploration of its synthesis, properties, and potential applications. For instance, the development of new methods for the synthesis of heterocycles is a topic of ongoing research . Additionally, the use of metal-catalyzed cascade reactions in the synthesis of complex organic compounds is a promising area of study .
Mechanism of Action
Target of Action
Similar compounds such as imidazoquinoxalines have been found to interact with a variety of targets including adenosine and benzodiazepine receptors a1, inhibitors of sk2, pim, ikb kinases, and pde4, pde9, pde10a phosphodiesterases .
Mode of Action
It’s known that similar compounds undergo spontaneous trifluoroacetylation at the β position of the pyrrole ring in trifluoroacetic acid . This reaction might be explained in terms of the 1,5-participation of the amino group in the electrophilic substitution reaction .
Biochemical Pathways
Related compounds such as imidazoquinoxalines are known to affect a variety of biological pathways due to their wide spectrum of biological activity .
Pharmacokinetics
It’s known that trifluoroacetic acid is a persistent pollutant in the environment .
Result of Action
Similar compounds such as imidazoquinoxalines have shown a wide spectrum of biological activity including antiallergenic, antitumor, and anticonvulsant activities .
properties
IUPAC Name |
1-(2-aminophenyl)-2-methylprop-2-en-1-one;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.C2HF3O2/c1-7(2)10(12)8-5-3-4-6-9(8)11;3-2(4,5)1(6)7/h3-6H,1,11H2,2H3;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJMVSLKVQMPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)C1=CC=CC=C1N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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